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GSK-J2 (sodium salt)

Cat. No.: B1161627
M. Wt: 412.4
InChI Key: LFPRQFGWKMRKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Histone Modifications and Lysine (B10760008) Demethylases (KDMs)

Histones are proteins that package DNA into a compact structure called chromatin. The post-translational modification of histone tails, including methylation, acetylation, phosphorylation, and ubiquitination, can alter chromatin structure and accessibility, thereby influencing gene transcription. frontiersin.org Histone lysine methylation, in particular, is a key regulatory mark, with the methylation status of specific lysine residues being associated with either gene activation or repression. pnas.org This process is dynamically regulated by two opposing classes of enzymes: histone methyltransferases (HMTs) and histone lysine demethylases (KDMs). nih.gov KDMs remove methyl groups from lysine residues and are broadly categorized into two main families: the lysine-specific demethylase 1 (LSD1) family and the Jumonji C (JmjC) domain-containing family. frontiersin.org

Significance of Jumonji C (JMJC) Domain-Containing Demethylases (JMJD3/KDM6B and UTX/KDM6A)

The JmjC domain-containing proteins represent a large family of histone demethylases that utilize iron (Fe(II)) and α-ketoglutarate as cofactors to catalyze the demethylation of mono-, di-, and trimethylated lysine residues on histones. frontiersin.orgmdpi.com Within this family, JMJD3 (also known as KDM6B) and UTX (also known as KDM6A) are particularly significant as they specifically demethylate histone H3 at lysine 27 (H3K27), a mark associated with gene repression. caymanchem.comnih.gov The removal of the repressive H3K27me3/me2 marks by JMJD3 and UTX is critical for the transcriptional regulation of genes involved in cell differentiation, development, and the inflammatory response. caymanchem.combertin-bioreagent.com Consequently, the dysregulation of JMJD3 and UTX activity has been implicated in the pathogenesis of various diseases, including cancer. nih.gov

Role of Chemical Probes in Epigenetic Research

Chemical probes are small, well-characterized molecules that can potently and selectively modulate the activity of a specific protein target. tocris.comcaymanchem.com In the field of epigenetics, these probes have become indispensable tools for dissecting the complex roles of epigenetic regulators. researchgate.netnih.gov They allow researchers to link the inhibition or activation of a specific epigenetic enzyme to a cellular phenotype, thereby validating it as a potential therapeutic target. tocris.comcaymanchem.com A crucial component in the use of chemical probes is the availability of a structurally similar but biologically inactive control compound. nih.gov This negative control helps to ensure that any observed biological effects are due to the specific inhibition of the target protein and not to off-target effects of the chemical scaffold. nih.govresearchgate.net

GSK-J2 (sodium salt) serves as such a negative control for its active counterpart, GSK-J1. medchemexpress.commedkoo.combiocat.comfishersci.fi GSK-J1 is a potent inhibitor of the H3K27 demethylases JMJD3/KDM6B and UTX/KDM6A. medchemexpress.commedkoo.combiocat.comfishersci.fi GSK-J2, being an isomer of GSK-J1, possesses similar physicochemical properties but shows significantly reduced or no inhibitory activity against these enzymes. nih.govmedchemexpress.comglpbio.com This makes GSK-J2 an ideal tool for control experiments in studies investigating the biological functions of JMJD3 and UTX using GSK-J1 or its cell-permeable prodrug, GSK-J4. caymanchem.combertin-bioreagent.comnih.govnih.gov

Interactive Data Table: Properties of GSK-J2 and Related Compounds

CompoundTarget(s)IC₅₀ (JMJD3/KDM6B)Role
GSK-J1 JMJD3/KDM6B, UTX/KDM6A60 nM nih.govPotent Inhibitor medchemexpress.commedkoo.combiocat.comfishersci.fi
GSK-J2 (sodium salt) -> 100 µM nih.govmedchemexpress.comglpbio.comInactive Control medchemexpress.commedkoo.combiocat.comfishersci.fi
GSK-J4 JMJD3/KDM6B, UTX/KDM6A8.6 µM (cellular assay) medchemexpress.comCell-permeable prodrug of GSK-J1 bertin-bioreagent.commedchemexpress.com
GSK-J5 --Cell-permeable prodrug of GSK-J2 caymanchem.combertin-bioreagent.com

Properties

Molecular Formula

C22H23N5O2 · Na

Molecular Weight

412.4

InChI

InChI=1S/C22H23N5O2.Na/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27;/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26);

InChI Key

LFPRQFGWKMRKLV-UHFFFAOYSA-N

SMILES

OC(CCNC1=CC(N2CCC(C=CC=C3)=C3CC2)=NC(C4=CC=CN=C4)=N1)=O.[Na]

Synonyms

3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-3-yl)pyrimidin-4-yl)amino)propanoic acid, monosodium salt

Origin of Product

United States

Molecular Characterization and Biochemical Profile of Gsk J2 Sodium Salt

Structural Relationship to Active Jumonji Demethylase Inhibitors (e.g., GSK-J1)

GSK-J2 is a pyridine (B92270) regio-isomer of GSK-J1. bertin-bioreagent.comcaymanchem.com This seemingly minor structural alteration, the change in the position of a nitrogen atom in the pyridine ring, has profound consequences for its biochemical activity. biorxiv.orgresearchgate.net The active inhibitor, GSK-J1, is designed to chelate the catalytic Fe(II) ion in the active site of KDM6 subfamily enzymes through a bidentate interaction. biorxiv.orgresearchgate.net The specific arrangement of its pyridyl-pyrimidine biaryl group is critical for this metal chelation, which is essential for its inhibitory function. biorxiv.org In contrast, the isomeric arrangement of the pyridine ring in GSK-J2 prevents it from effectively engaging in this bidentate metal chelation, rendering the molecule largely inactive as a KDM6 inhibitor. researchgate.net

Biochemical Activity Profile Towards H3K27 Demethylases

The primary utility of GSK-J2 in research stems from its significantly attenuated activity against H3K27 demethylases compared to GSK-J1.

Assessment of Inhibition Constants (IC50) for JMJD3/KDM6B

GSK-J2 demonstrates markedly poor inhibition of JMJD3 (KDM6B). Published data consistently show a high half-maximal inhibitory concentration (IC50) for GSK-J2 against this enzyme. The IC50 value is reported to be greater than 100 µM. bertin-bioreagent.comcaymanchem.comthesgc.org One source specifies an IC50 of 49 µM for KDM6B, which is still substantially higher than that of its active isomer, GSK-J1, which has an IC50 of 60 nM for human JMJD3. thesgc.orgmedchemexpress.com This significant difference underscores GSK-J2's ineffectiveness as a JMJD3 inhibitor.

Assessment of Inhibition Constants (IC50) for UTX/KDM6A

Similar to its effect on JMJD3, GSK-J2 is a very weak inhibitor of UTX (KDM6A). The reported IC50 value for GSK-J2 against UTX is also greater than 100 µM. medchemexpress.comrndsystems.com This lack of potent inhibition extends across the KDM6 subfamily of H3K27 demethylases.

Specificity Profile Across KDM Subfamilies

GSK-J2 is characterized by its broad lack of activity, which in the context of its use as a negative control, can be considered a form of specificity. medchemexpress.commedchemexpress.com While its active counterpart, GSK-J1, is a selective inhibitor of the KDM6 subfamily, it has been noted to have some off-target effects on the KDM5 subfamily, albeit at higher concentrations. researchgate.net GSK-J2, due to its structural inability to effectively chelate the active site metal ion, does not exhibit significant inhibition against KDM6 enzymes and is therefore used to differentiate on-target from off-target effects of GSK-J1/J4. biorxiv.orgresearchgate.net

Classification as an Inactive Isomer and Negative Control in Research

Due to its structural design and resulting poor biochemical activity, GSK-J2 is widely classified as an inactive isomer of GSK-J1. rndsystems.commedchemexpress.commedkoo.com Its primary role in scientific research is to serve as a negative control in experiments involving GSK-J1 or its cell-permeable prodrug, GSK-J4. bertin-bioreagent.comcaymanchem.combiorxiv.org By using GSK-J2 alongside its active isomer, researchers can verify that the observed biological effects are due to the specific inhibition of the target demethylases and not from other, non-specific chemical effects. nih.gov

Prodrug Analogues for In Vivo Research (GSK-J5 hydrochloride)

To facilitate studies within cellular systems, ester-based prodrugs of both GSK-J1 and GSK-J2 were developed to improve cell permeability. biorxiv.org GSK-J4 is the cell-permeable ethyl ester prodrug of the active inhibitor, GSK-J1. researchgate.net Correspondingly, GSK-J5 is the cell-permeable prodrug of the inactive control, GSK-J2. biorxiv.orgresearchgate.net GSK-J5 is typically available as a hydrochloride salt. nih.gov Intracellularly, non-specific hydrolases are expected to cleave the ethyl ester of GSK-J5, releasing the inactive GSK-J2 compound. biorxiv.org This allows GSK-J5 to be used as a negative control in cellular and in vivo studies alongside GSK-J4. biorxiv.orgthesgc.org

Data Tables

Table 1: Biochemical Activity of GSK-J2 Against H3K27 Demethylases

CompoundTarget EnzymeIC50 (µM)
GSK-J2JMJD3/KDM6B>100 bertin-bioreagent.comcaymanchem.comthesgc.org, 49 medchemexpress.com
GSK-J2UTX/KDM6A>100 medchemexpress.comrndsystems.com

Mechanistic Investigations of Gsk J2 Sodium Salt in Cellular Systems

Evaluation of Epigenetic Modulation in Cellular Models

The primary utility of GSK-J2 in cellular models lies in its comparative use alongside its active counterpart, GSK-J1, and its cell-permeable prodrug form, GSK-J5, to investigate epigenetic modifications.

Impact on Global Histone Methylation Status (e.g., H3K27me3)

GSK-J2 is characterized by its inability to significantly inhibit the demethylation of H3K27me3. nih.gov Histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) is a critical repressive mark in gene regulation, and its removal by enzymes like JMJD3 is associated with gene activation. nih.gov In studies investigating the role of H3K27 demethylases, GSK-J2 serves as a negative control to confirm that the observed effects of active inhibitors are indeed due to their impact on H3K27me3 levels.

For instance, while the active inhibitor GSK-J1 (and its prodrug GSK-J4) leads to an increase in global H3K27me3 levels by preventing its removal, treatment with GSK-J2 does not produce such an effect. nih.govresearchgate.net This is because GSK-J2, being a pyridine (B92270) regio-isomer of GSK-J1, cannot form the necessary bidentate interaction with the catalytic metal ion in the active site of the JMJD3 enzyme, resulting in markedly weaker inhibition (IC50 > 100 μM). nih.govbiorxiv.org This differential activity is fundamental for validating that the cellular outcomes of GSK-J1/J4 treatment are a direct consequence of H3K27 demethylase inhibition.

Table 1: Comparative Activity of GSK Compounds on JMJD3

Compound Role In Vitro IC50 for JMJD3 Effect on Cellular H3K27me3 Levels
GSK-J1 Active Inhibitor 60 nM medchemexpress.comthesgc.org Increase
GSK-J2 Inactive Control > 100 μM No significant change
GSK-J4 Cell-permeable Prodrug of GSK-J1 8.6 μM medchemexpress.com Increase researchgate.net
GSK-J5 Cell-permeable Prodrug of GSK-J2 > 50 μM No significant change

Analysis of Gene Expression Regulation (Transcriptional Profiling)

In transcriptional profiling studies, GSK-J2 is indispensable for distinguishing between specific, on-target effects on gene expression and non-specific or off-target effects. When researchers use GSK-J4 to inhibit KDM6 enzymes and observe changes in the transcription of certain genes, they often use GSK-J5 (the cell-permeable prodrug of GSK-J2) as a parallel control. biorxiv.org

For example, in studies of inflammatory responses in macrophages, GSK-J4 has been shown to reduce the lipopolysaccharide (LPS)-induced production of proinflammatory cytokines like TNF-α. medchemexpress.comnih.gov The use of GSK-J5 in these experiments, which does not elicit the same effect, confirms that the observed anti-inflammatory action of GSK-J4 is mediated through the inhibition of H3K27 demethylases and the subsequent alteration of gene expression programs. medchemexpress.com Similarly, in studies on chordoma cells, GSK-J4 was found to induce cell death by inhibiting KDM6A/B, while the inactive control GSK-J5 showed minimal toxicity, reinforcing the specific role of these demethylases in cell viability. nih.govgoogle.com

Cellular Pathway Analysis Using GSK-J2 as a Control

The specificity of chemical probes is paramount in cellular pathway analysis. GSK-J2 provides a critical benchmark for assessing the on-target activity of its active counterparts.

Dissecting Specificity of Active Compounds (e.g., GSK-J1, GSK-J4)

GSK-J2's structural similarity but functional inactivity compared to GSK-J1 makes it an ideal tool for dissecting the specificity of the active compound. nih.gov By comparing the cellular effects of GSK-J1/J4 with those of GSK-J2/J5, researchers can confidently attribute observed biological outcomes to the inhibition of the KDM6 subfamily of histone demethylases. nih.govresearchgate.net This is crucial because small molecules can often have unintended targets. The use of an inactive isomer like GSK-J2 helps to rule out these off-target effects, provided the two molecules have similar physicochemical properties. nih.gov

Table 2: Use of GSK-J2/GSK-J5 as a Negative Control

Active Compound Cellular Process Investigated Observed Effect of Active Compound Role of GSK-J2/J5
GSK-J4 Proinflammatory macrophage response Reduction of LPS-induced TNF-α production nih.gov GSK-J5 showed no effect, confirming specificity medchemexpress.com
GSK-J4 Chordoma cell viability Induction of cell death nih.gov GSK-J5 had minimal toxicity, indicating on-target effect nih.gov
GSK-J1 Zebrafish hair cell regeneration Inhibition of regeneration nih.gov GSK-J2 had no effect, validating the role of H3K27 demethylation nih.gov

Investigations into Cell Differentiation and Development Processes

The regulation of histone methylation is fundamental to cell differentiation and development. chemicalbook.inbertin-bioreagent.comcaymanchem.com The JMJD3/UTX enzymes, which are inhibited by GSK-J1/J4, play important roles in these processes, including HOX gene regulation. caymanchem.comcaymanchem.com

In studies of neuroectoderm differentiation from human pluripotent stem cells, the KDM6 inhibitor GSK-J1 was shown to significantly enhance this process. medkoo.com In another study, focusing on hair cell regeneration in zebrafish, the active inhibitor GSK-J1 was found to prevent proliferative regeneration after damage. nih.gov In this context, GSK-J2 was used as a negative control to demonstrate that this effect was specifically due to the inhibition of H3K27 demethylase activity. nih.gov The larvae treated with GSK-J2 did not show the same inhibition of regeneration, thereby highlighting the specific role of this epigenetic modification in the regenerative process.

Preclinical Research Applications of Gsk J2 Sodium Salt in Disease Models

Role in Cancer Biology Studies (Preclinical In Vitro and In Vivo Models)

Preclinical models are fundamental in cancer research, providing a necessary bridge between laboratory discoveries and clinical applications. numberanalytics.com These models allow for the detailed study of cancer biology and the evaluation of new therapeutic agents. numberanalytics.com In this context, the active inhibitor GSK-J4 has been identified as having significant anti-cancer properties in various preclinical models, while its inactive counterpart, GSK-J5 (the prodrug of GSK-J2), serves to validate these findings. biorxiv.orgstemcell.comnih.gov

The inhibition of histone demethylases by GSK-J4 has been shown to suppress cell growth and trigger programmed cell death (apoptosis) across a range of cancer types. The use of GSK-J2's prodrug, GSK-J5, as a negative control has been critical in demonstrating the specificity of these effects.

Acute Myeloid Leukemia (AML): In AML cell lines, GSK-J4 treatment has been found to reduce cell viability and arrest the cell cycle, primarily in the S phase. nih.govnih.gov This is achieved by altering the expression of key cell cycle proteins, such as decreasing CyclinD1 and CyclinA2 while increasing P21. nih.gov Furthermore, GSK-J4 promotes apoptosis by increasing the expression of pro-apoptotic proteins like cleaved-caspase-9 and bax. nih.gov

Multiple Myeloma: Studies on multiple myeloma cell lines have shown that GSK-J4 possesses potent anti-proliferative activity, leading to reduced DNA replication and increased cell death. biorxiv.org In contrast, GSK-J5, the control compound, exhibited no such anti-proliferative effects, confirming that the cell death mechanism is linked to the inhibition of KDM6 enzymes. biorxiv.org

Neuroblastoma: In preclinical models of neuroblastoma, GSK-J4 treatment leads to increased apoptosis and reduced tumor growth. stemcell.comnih.gov

Other Solid Tumors: The anti-proliferative and pro-apoptotic effects of GSK-J4 have also been documented in preclinical studies of human glioma, castration-resistant prostate cancer, and medulloblastoma cell lines. stemcell.com

Table 1: Effects of GSK-J4 on Proliferation and Apoptosis in Cancer Cell Lines GSK-J2's prodrug, GSK-J5, is used as a negative control and shows no significant effect.

Cancer TypeCell Line ExamplesObserved Effects of GSK-J4Key Molecular FindingsReference
Acute Myeloid Leukemia (AML)KG-1a, Primary AML cellsReduced cell viability, S-phase cell cycle arrest, induced apoptosisDecreased CyclinD1/A2, increased P21, increased cleaved-caspase-9 and bax nih.govnih.gov
Multiple MyelomaJJN3Inhibited proliferation, induced apoptosisIncreased ANNEXIN-V staining, activation of pro-apoptotic mechanisms biorxiv.org
NeuroblastomaHuman neuroblastoma linesInduced apoptosis, reduced tumor growth in xenograft modelUpregulation of differentiation genes stemcell.comnih.gov
GliomaHuman glioma linesInhibited proliferation and migration, induced apoptosisNot specified stemcell.com
Prostate CancerCastration-resistant human prostate cancer cellsReduced cell proliferationNot specified stemcell.com

The primary molecular function of GSK-J1/J4 is to inhibit the demethylase activity of JMJD3/KDM6B and UTX/KDM6A. researchgate.net This inhibition leads to an increase in the repressive histone mark H3K27me3 at the promoter regions of target genes, thereby altering their expression. nih.gov GSK-J2 and its prodrug GSK-J5 are used to verify that these changes in gene expression are a direct result of this epigenetic modulation. vulcanchem.comnih.gov

Global Gene Expression Changes: In AML cells, RNA sequencing revealed that GSK-J4 treatment affects the expression of genes involved in critical cellular processes, including cell cycle regulation, DNA replication, and apoptosis. nih.gov

Specific Gene Targets: In neuroblastoma cells, GSK-J4 was found to upregulate the expression of key neuronal differentiation genes such as ENO2, CHD5, NGF, and NRG1. nih.gov Concurrently, it downregulated the expression of genes that inhibit differentiation, including ASCL1 and MYCN. nih.gov In chordoma, the anti-cancer effect of GSK-J4 is linked to the silencing of the essential oncogenic transcription factor TBXT through an increase in repressive H3K27me3 marks. biorxiv.org

Analysis of Cellular Proliferation and Apoptosis Mechanisms

Application in Inflammatory and Immune Response Research Models

The histone demethylase JMJD3 is a crucial regulator of the inflammatory response, particularly in macrophages. caymanchem.comnih.gov The specific inhibitor GSK-J4 has been instrumental in exploring these pathways, with GSK-J2/J5 serving as the essential negative control to ensure the observed immunomodulatory effects are target-specific. nih.gov

GSK-J4 has demonstrated the ability to alter the production of signaling molecules called cytokines and change the characteristics (phenotype) of various immune cells.

Macrophages: In human primary macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger, GSK-J4 significantly reduced the expression of 16 out of 34 LPS-induced cytokines, most notably tumor necrosis factor-alpha (TNF-α). nih.gov The control compound GSK-J5 had no such effect, confirming that the catalytic activity of JMJD3 is required for the production of these pro-inflammatory cytokines. nih.govresearchgate.net

Dendritic Cells (DCs): In vitro treatment of dendritic cells with GSK-J4 promotes a "tolerogenic" phenotype. nih.govnih.gov This is characterized by reduced expression of co-stimulatory molecules (CD80 and CD86) and decreased secretion of pro-inflammatory cytokines such as IL-6. nih.govnih.gov This shift in DC phenotype can suppress autoimmune responses, as demonstrated in a mouse model of experimental autoimmune encephalomyelitis (EAE). nih.gov

Natural Killer (NK) Cells: In NK cells, GSK-J4 treatment reduces the expression and subsequent production of the pro-inflammatory cytokines TNFα and interferon-gamma (IFNγ). nih.gov This effect is achieved by increasing the repressive H3K27me3 mark at the promoters of the TNFA and IFNG genes. nih.gov

Table 2: Modulation of Cytokine Production by GSK-J4 in Immune Cells GSK-J2's prodrug, GSK-J5, is used as a negative control and shows no significant effect.

Immune Cell TypeStimulusEffect of GSK-J4 on Cytokine ProductionReference
Human Primary MacrophagesLPSSignificantly reduced expression of multiple cytokines, including TNF-α nih.gov
Dendritic CellsLPSReduced secretion of IL-6, IFN-γ, and TNF nih.govnih.gov
Natural Killer (NK) CellsIL-15Reduced production of TNFα and IFNγ nih.gov

Macrophage activation is a spectrum, with the pro-inflammatory M1 and anti-inflammatory M2 phenotypes representing the two extremes. longdom.org The process of polarization is heavily influenced by cytokines. longdom.org Research using GSK-J4 has provided insight into the epigenetic regulation of this process. By suppressing the transcription of key pro-inflammatory genes like TNFA in LPS-stimulated macrophages, GSK-J4 effectively modulates the M1 inflammatory response. researchgate.netresearchgate.net The lack of a similar effect from the control compound GSK-J5 demonstrates that this modulation is dependent on the inhibition of JMJD3, highlighting an epigenetic control point in macrophage activation. nih.govresearchgate.net

Modulation of Cytokine Production and Immune Cell Phenotypes

Use in Neurological Disease Models (e.g., Duchenne Muscular Dystrophy Zebrafish Models)

The utility of GSK-J2 as a negative control extends to research in neurological and neuromuscular disorders.

Duchenne Muscular Dystrophy (DMD): Zebrafish are a widely used animal model for studying DMD and for high-throughput screening of potential therapeutic compounds. nih.govbiorxiv.org In a novel chemical screen of a library of epigenetic small molecules for compounds that could ameliorate the DMD muscle phenotype in zebrafish, GSK-J2 and GSK-J5 were explicitly categorized as negative control drugs. biorxiv.org They were removed from the experimental drug pools to ensure that any observed therapeutic benefit from other compounds was genuine and not an artifact. biorxiv.org This underscores the primary role of GSK-J2 as a tool for validating potential therapeutic hits in preclinical screening platforms.

Autoimmune Neurological Disease: In a mouse model of multiple sclerosis (experimental autoimmune encephalomyelitis), administration of the active compound GSK-J4 was shown to reduce the severity of the disease, an effect linked to its ability to promote a tolerogenic phenotype in dendritic cells. nih.gov

Epigenetic Screening Library Applications

GSK-J2 (sodium salt) is frequently included in commercially available epigenetic screening libraries. medchemexpress.comcaymanchem.comnih.govmdpi.com These libraries are collections of small molecules with known effects on epigenetic regulators, such as methyltransferases, demethylases, histone acetyltransferases (HATs), and histone deacetylases (HDACs). caymanchem.com The purpose of including an inactive control like GSK-J2 is to differentiate between specific, on-target effects of an active compound (like GSK-J1) and non-specific or off-target effects that might arise from the chemical scaffold itself. bertin-bioreagent.comvulcanchem.com

In a typical high-throughput screen, researchers expose cells to a wide array of compounds to identify those that produce a desired phenotype. biorxiv.org By running a parallel experiment with GSK-J2, any observed cellular changes can be more confidently attributed to the specific enzymatic inhibition by the active compound, rather than to other factors. vulcanchem.com For example, in a screen to identify epigenetic drugs that could reduce melanin (B1238610) production, a library containing 141 different compounds, including GSK-J2, was utilized. nih.gov Similarly, in a functional drug screening of epigenetic modifiers in refractory Acute Myeloid Leukemia (AML) patient samples, GSK-J2 was part of a 164-compound library used to evaluate treatment responses. mdpi.com

Table 1: Example of Epigenetic Screening Library Composition

Library Component Category Examples of Included Compounds Role of GSK-J2 (sodium salt)
HDAC Inhibitors Trichostatin A, Oxamflatin, Salermide N/A
BET Inhibitors (-)-JQ1 N/A
KDM Inhibitors (Active) GSK-J1, GSK-J4 Active comparators
Inactive Controls GSK-J2 (sodium salt) , GSK-J5, MI-nc To establish a baseline and control for off-target effects of the chemical scaffold. biorxiv.org

| DNMT Inhibitors | 5-Azacytidine | N/A |

Evaluation of Skeletal Muscle Phenotypes

The study of skeletal muscle diseases, such as Duchenne muscular dystrophy (DMD), often involves screening for compounds that can ameliorate disease phenotypes. In a novel chemical-combination screen using a zebrafish model of DMD, a library of epigenetic compounds was tested for its ability to improve skeletal muscle structure. biorxiv.orgnih.gov In this context, GSK-J2 was explicitly designated as a negative control drug and was removed from the primary drug pool grid to avoid confounding results. biorxiv.org This highlights its function in establishing a baseline against which the effects of potentially therapeutic compounds are measured. The use of an inactive control is crucial to ensure that any observed improvements in muscle phenotype are due to the specific epigenetic modulation by the active compounds under investigation, such as HDAC inhibitors, and not an artifact of the experimental system. biorxiv.orgnih.gov

Investigational Biological Effects in Metabolic Conditions (e.g., Diabetes Mouse Models)

While direct studies on the biological effects of GSK-J2 in metabolic conditions are scarce due to its designed inactivity, its role as a negative control is paramount in research investigating the epigenetic regulation of metabolism. Metabolic diseases like diabetes are increasingly understood to have significant epigenetic underpinnings, with processes like DNA methylation and histone modification influencing key metabolic pathways. numberanalytics.comnumberanalytics.comgsu.edu

Analysis of Insulin-Mediated Signaling

The insulin (B600854) signaling pathway is a critical regulator of glucose metabolism, and its dysregulation is a hallmark of type 2 diabetes. numberanalytics.comnih.govnih.gov Research in mouse models of diabetes, such as the streptozotocin (B1681764) (STZ)-induced type 1 model and the db/db mouse model of type 2 diabetes, investigates how various factors impact this pathway. nih.govsygnaturediscovery.come-dmj.org Epigenetic modifications can impact the expression of genes central to insulin signaling. numberanalytics.com When studying the effects of KDM6 inhibitors like GSK-J1 on this pathway, the inclusion of GSK-J2 is essential. It allows researchers to confirm that any observed changes in the phosphorylation status of key proteins like the insulin receptor or Akt, or alterations in the activity of downstream effectors like GSK-3, are a direct consequence of H3K27 demethylase inhibition and not due to other cellular interactions of the compound. nih.govnih.gov

Role in Epigenetic Modulation of Metabolic Pathways

Epigenetic mechanisms exert significant control over metabolic pathways, including glycolysis, gluconeogenesis, and lipid metabolism. numberanalytics.comnih.gov The interplay is bidirectional, with metabolic intermediates influencing epigenetic marks and epigenetic enzymes regulating the expression of metabolic genes. numberanalytics.com Studies exploring how to therapeutically target these pathways using epigenetic drugs, such as KDM6 inhibitors, rely on meticulous controls. GSK-J2 serves this purpose by enabling researchers to dissect the specific contributions of H3K27 demethylation to metabolic reprogramming. nih.gov For instance, if treatment with the active inhibitor GSK-J1 or GSK-J4 leads to a shift in cellular metabolism, a parallel treatment with GSK-J2 should not produce the same effect. This validates that the observed metabolic shift is a direct result of the targeted epigenetic modulation, providing a clearer understanding of how histone methylation states govern metabolic health and disease. gsu.edu

Contributions to Understanding Abnormal Nuclear Morphology

Abnormal nuclear shape is a classic hallmark of cancer cells and is used in pathological diagnoses. mdpi.comnih.govmolbiolcell.org The mechanisms underlying these morphological changes are linked to alterations in both the nuclear lamina and chromatin structure. mdpi.commolbiolcell.org Recent research has focused on whether targeting chromatin regulators with small molecules can revert these abnormalities.

In a screen of an epigenetic small molecule library designed to identify compounds that could reverse irregular nuclear shapes in human mammary epithelial cells, GSK-J2 was included. molbiolcell.org The study induced abnormal nuclear morphology through gene knockdown and then treated the cells with 145 different epigenetic compounds. molbiolcell.org The inclusion of GSK-J2 in such a library is crucial for establishing a baseline. It helps to ensure that any observed "rescue" of the normal nuclear phenotype is a result of specific epigenetic enzyme inhibition by an active compound, rather than a non-specific chemical effect on cell or nuclear structure. Studies have shown that inhibiting certain chromatin-modifying enzymes can lead to changes in nuclear size and shape, and using an inactive control like GSK-J2 helps to attribute these effects to the correct molecular mechanism. nih.govbiorxiv.org

Table 2: Chemical Compounds Mentioned

Compound Name
5-Azacytidine
(-)-JQ1
Akt
GSK-J1
GSK-J2 (sodium salt)
GSK-J4
GSK-J5
GSK-3
MI-nc
Oxamflatin
Salermide

Methodologies for Studying Gsk J2 Sodium Salt in Academic Research

In Vitro Biochemical Assay Techniques

In vitro assays are fundamental for characterizing the direct interaction—or lack thereof—between GSK-J2 and its target enzymes outside of a living system. These methods focus on quantifying enzyme activity and binding affinity with purified components.

Enzyme Activity Assays (e.g., AlphaScreen, Mass Spectrometry-based)

Enzyme activity assays directly measure the catalytic function of a histone demethylase and the ability of a compound to inhibit it.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) and the related AlphaLISA technology are highly sensitive, bead-based immunoassays used to measure enzyme activity in a high-throughput format. frontiersin.orgthesgc.org In the context of histone demethylases, the assay is configured to produce a luminescent signal when the enzyme successfully demethylates its histone peptide substrate. An active inhibitor will prevent this process, leading to a decrease in signal. GSK-J2 has been extensively profiled using this method alongside its active counterpart, GSK-J1. These studies consistently demonstrate that GSK-J2 has significantly weaker or no inhibitory activity against KDM6 enzymes and other related demethylases compared to GSK-J1. researchgate.netresearchgate.net

Enzyme TargetGSK-J1 IC₅₀ (µM)GSK-J2 IC₅₀ (µM)Assay TypeReference
KDM6B (JMJD3)0.06> 100AlphaScreen nih.govmedchemexpress.com
KDM6A (UTX)0.0649AlphaLISA researchgate.netmedchemexpress.com
KDM5B0.53> 100AlphaLISA researchgate.net
KDM5C1.05> 100AlphaLISA researchgate.net
KDM4C2.5> 100AlphaLISA researchgate.net

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Mass Spectrometry-based Assays offer a direct and label-free method for measuring enzyme activity by quantifying the conversion of the substrate (methylated histone peptide) to its product (demethylated peptide). nih.gov This technique is highly specific and provides unambiguous confirmation of enzymatic activity and inhibition. In these assays, GSK-J2 has been shown to be a very poor inhibitor of JMJD3, with a reported half-maximal inhibitory concentration (IC₅₀) of over 100 µM, further cementing its role as an inactive control compound. nih.govresearchgate.net

Binding Affinity Determinations

Binding affinity methods assess the physical interaction between a compound and a protein target. Even if a compound does not inhibit an enzyme, it might still bind to it. These assays are crucial for confirming that GSK-J2's lack of activity is due to its inability to engage the enzyme's active site.

Thermal Shift Assays (Differential Scanning Fluorimetry) are used to evaluate ligand binding by measuring changes in the thermal stability of a target protein. nih.gov When a compound binds to a protein, it typically stabilizes its structure, resulting in an increase in its melting temperature (Tm). GSK-J1 produces a significant thermal shift when incubated with JMJD3 and UTX, indicating direct binding. nih.gov In contrast, GSK-J2 does not cause a significant shift, which provides evidence of its poor binding affinity. nih.gov

Cell-Based Assay Systems

Cell-based assays are essential for validating the findings from in vitro studies in a more biologically relevant context. For these studies, the cell-permeable ester prodrug forms, GSK-J5 (from GSK-J2) and GSK-J4 (from GSK-J1), are often used. nih.govbiorxiv.org Inside the cell, esterases hydrolyze these prodrugs into their active (or inactive) acid forms. nih.gov

Immunofluorescence Staining for Histone Marks

Immunofluorescence is a technique that uses fluorescently labeled antibodies to visualize the localization and abundance of specific proteins or post-translational modifications, such as histone marks, within cells. biorxiv.org Since KDM6 enzymes specifically demethylate trimethylated Histone 3 at lysine (B10760008) 27 (H3K27me3), inhibiting their activity should lead to an increase in the global levels of this mark.

Quantitative Gene Expression Analysis (qPCR, RNA-seq)

The methylation status of H3K27 is a critical epigenetic mark that regulates gene expression, typically associated with transcriptional repression. Inhibition of KDM6 demethylases can therefore alter the expression of specific target genes. Quantitative real-time PCR (qPCR) and RNA-sequencing (RNA-seq) are widely used techniques to measure these changes. numberanalytics.comthermofisher.com

Quantitative PCR (qPCR) is used to measure the change in expression of a limited number of specific genes known to be regulated by the pathway of interest. biorxiv.orguni-tuebingen.deplos.org

RNA-seq provides a comprehensive, transcriptome-wide view of how gene expression is altered following treatment.

In studies investigating the function of KDM6 enzymes in processes like inflammation, researchers have used qPCR to show that GSK-J4 modulates the expression of pro-inflammatory cytokine genes in macrophages. nih.gov The use of GSK-J5 as a negative control in these experiments is critical to demonstrate that the observed changes in gene expression are a direct consequence of KDM6 inhibition. biorxiv.org

Reporter Gene Assays for Pathway Activation

Reporter gene assays are used to monitor the activation of a specific signaling pathway or the activity of a particular transcription factor. plos.org In this system, the promoter of a gene that is responsive to the pathway of interest is fused to a reporter gene, such as luciferase. When the pathway is activated, the transcription factor binds to the promoter and drives the expression of the reporter gene, which produces a measurable signal (e.g., light).

This methodology can be applied to study the downstream effects of histone demethylase activity. If a gene regulated by a KDM6-dependent pathway is linked to a luciferase reporter, treatment with the active inhibitor GSK-J4 would be expected to modulate the luminescent signal. GSK-J5, as the inactive control, should not produce a significant change in the reporter's activity. This allows researchers to confirm that the compound's effect on a biological pathway is mediated through the specific inhibition of the target enzyme. plos.org

Preclinical In Vivo Model Design and Analysis

In preclinical research, the design of in vivo models is critical for understanding the biological roles of specific molecular targets. When studying histone demethylases, particularly the KDM6 family, GSK-J2 and its derivatives serve as essential tools for validating the specificity of active inhibitors.

The direct use of GSK-J2 (sodium salt) in cell-based assays and in vivo models is hampered by its poor cell permeability due to the presence of a carboxyl group. biorxiv.org To circumvent this limitation, researchers utilize its cell-permeable ethyl ester prodrug, GSK-J5. nih.gov GSK-J5 is designed to passively cross cell membranes. Once inside the cell, it is rapidly hydrolyzed by ubiquitous intracellular esterases, releasing the active (in this context, inactive control) compound GSK-J2. nih.govcaymanchem.com This ensures that pharmacologically relevant concentrations of GSK-J2 can be achieved within the cellular environment.

The primary role of GSK-J5 in preclinical models is to serve as a negative control for its active structural analogue, GSK-J4, which is the prodrug of the potent KDM6 inhibitor, GSK-J1. nih.govbertin-bioreagent.com Because GSK-J2 has analogous physicochemical properties to GSK-J1 but lacks significant inhibitory activity against KDM6 enzymes, any biological effect observed with GSK-J4 but not with GSK-J5 can be more confidently attributed to the inhibition of the target demethylase, rather than off-target or non-specific chemical effects. biorxiv.orgnih.gov This control is crucial for validating that the observed phenotypes, such as the modulation of inflammatory responses or changes in cell proliferation, are direct consequences of KDM6 inhibition. biorxiv.orgnih.gov For instance, in studies on Duchenne muscular dystrophy in zebrafish models, GSK-J5 was used as a designated negative control compound and was removed from the screening pool of potential therapeutic agents. nih.gov

Table 1: Comparison of GSK-J2 (sodium salt) and its Prodrug GSK-J5

Feature GSK-J2 (sodium salt) GSK-J5 (hydrochloride)
Primary Use Inactive control for in vitro assays Cell-permeable inactive control for in vivo and cell-based assays
Cell Permeability Poor High
Mechanism of Action Weakly inhibits KDM6 enzymes (e.g., JMJD3) Hydrolyzed by intracellular esterases to form GSK-J2
Active Form N/A (Is the direct molecule) GSK-J2
Chemical Formula C22H23N5O2·Na C24H27N5O2 · HCl
Molecular Weight 412.4 g/mol 454.0 g/mol

When using GSK-J5 as a negative control in preclinical models, the endpoints assessed are typically identical to those measured for its active counterpart, GSK-J4. This direct comparison is fundamental to the experimental design.

Molecular Endpoints:

Target Engagement and Histone Methylation: A key molecular endpoint is the methylation status of histone H3 at lysine 27 (H3K27me3). In studies using the active inhibitor GSK-J4, a primary outcome is the prevention of H3K27me3 demethylation. Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (ChIP-qPCR) is a standard method to assess H3K27me3 levels at specific gene promoters, such as the TNFA promoter. nih.gov In these experiments, treatment with GSK-J5 is not expected to prevent the loss of H3K27me3, confirming the effect is target-specific. nih.govmedchemexpress.com

Gene and Protein Expression: Researchers often analyze the expression of genes and proteins regulated by KDM6 activity. For example, in studies of macrophage activation, the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) is a critical endpoint. nih.govmedchemexpress.com Measurement is performed using techniques such as quantitative PCR (qPCR) for mRNA levels and ELISA for protein levels. Treatment with GSK-J4 has been shown to inhibit TNF-α production, an effect that is absent with GSK-J5 treatment. nih.govmedchemexpress.com Similarly, recruitment of RNA polymerase II to target gene loci, another consequence of KDM6 activity, is blocked by GSK-J4 but not by GSK-J5. nih.gov

Cell Proliferation and Viability: In cancer models, such as multiple myeloma, endpoints include cell proliferation and viability, often measured by assays like the EC50 determination. GSK-J4 shows potent anti-proliferative activity, whereas GSK-J5 does not, reinforcing that the effect is due to KDM6 inhibition. biorxiv.org

Histological Endpoints:

Immunohistochemistry (IHC): In tissue samples from in vivo models, IHC can be used to visualize the levels and localization of proteins of interest, including the H3K27me3 mark. For example, in Flag-JMJD3-transfected HeLa cells, GSK-J4 treatment prevents the loss of nuclear H3K27me3 immunostaining, an effect not seen with GSK-J5. nih.gov

Phenotypic Analysis: In model organisms like zebrafish, histological analysis may involve assessing tissue morphology and integrity. For instance, studies might examine muscle fiber structure or the presence of inflammation in response to genetic conditions or external stimuli, comparing the effects of the active inhibitor to the inactive control, GSK-J5. nih.gov

Appropriate Use of Prodrugs (GSK-J5)

Structure-Activity Relationship (SAR) Studies for Analogues

The development of GSK-J1 and its inactive analogue GSK-J2 is a classic example of the importance of Structure-Activity Relationship (SAR) studies in medicinal chemistry. SAR studies explore how specific chemical structures and functional groups contribute to the biological activity of a molecule. nih.govwhiterose.ac.uk

The profound difference in inhibitory activity between GSK-J1 and GSK-J2 stems from a subtle change in their chemical structure: the position of a nitrogen atom in a pyridine (B92270) ring. This is known as regio-isomerism. bertin-bioreagent.com

GSK-J1 contains a 2-pyridyl group, which is crucial for its potent inhibitory effect. The nitrogen atom in this position, along with a nitrogen atom from the pyrimidine (B1678525) ring, forms a bidentate (two-point) chelation with the Fe(II) ion in the catalytic active site of KDM6 enzymes like JMJD3 and UTX. biorxiv.orgnih.gov This metal-chelating binding mode is critical for stabilizing the inhibitor within the active site and blocking its demethylase function. biorxiv.org

In contrast, GSK-J2 is the 3-pyridyl regio-isomer. nih.govbertin-bioreagent.com The nitrogen atom in the 3-position of the pyridine ring is spatially misaligned and cannot form the necessary bidentate interaction with the catalytic metal ion. biorxiv.orgnih.gov This single positional change completely disrupts the key binding interaction, resulting in a dramatic loss of inhibitory potency. This makes GSK-J2 an ideal negative control, as it is structurally very similar to GSK-J1 but lacks the specific interaction required for potent on-target activity. nih.gov

The primary purpose of GSK-J2 in research is to serve as a benchmark of inactivity against its highly potent isomer, GSK-J1. A comparative analysis of their inhibitory concentrations (IC50) starkly illustrates this difference. While GSK-J2 is largely inactive, some studies have noted it may possess very weak activity against certain demethylases at high concentrations, though it is significantly less potent than GSK-J1. medchemexpress.com For example, one report indicated an IC50 of 49 μM for GSK-J2 against KDM6B, which is orders of magnitude weaker than GSK-J1. medchemexpress.com

Other active inhibitors of the KDM6 family and broader Jumonji C (JmjC) domain-containing demethylases include compounds like IOX1. IOX1 is a broad-spectrum inhibitor of 2-oxoglutarate (2OG) oxygenases, including multiple KDM subfamilies. medchemexpress.com While GSK-J1 was developed for greater selectivity for the KDM6 subfamily, subsequent studies have shown it and its prodrug GSK-J4 can also inhibit other KDM subfamilies, such as KDM5, albeit often with lower potency. thesgc.orgresearchgate.net The comparison with GSK-J2/J5 remains the most rigorous method to confirm that an observed cellular effect is due to the inhibition of KDM6 or related enzymes targeted by GSK-J1/J4. nih.gov

Advanced Academic Research Perspectives and Future Directions

Elucidating Context-Dependent Biological Roles of Histone Demethylases

The use of GSK-J2 as a negative control has been instrumental in studies aimed at understanding the varied and context-specific functions of histone demethylases, particularly the KDM6 subfamily (JMJD3/KDM6B and UTX/KDM6A). medchemexpress.commedchemexpress.com These enzymes are responsible for removing methyl groups from lysine (B10760008) 27 on histone H3 (H3K27), a mark associated with gene silencing. thesgc.org By comparing the cellular effects of the active inhibitor GSK-J1 (or its cell-permeable prodrug GSK-J4) with the inactive GSK-J2 (or its prodrug GSK-J5), researchers can more definitively attribute biological outcomes to the inhibition of KDM6 activity. caymanchem.comresearchgate.netbertin-bioreagent.com

For instance, research on the inflammatory response in macrophages has demonstrated that inhibition of KDM6 activity by GSK-J1 modulates the production of proinflammatory cytokines, a process that is not observed with the inactive GSK-J2. thesgc.org This highlights the critical role of H3K27 demethylation in regulating inflammatory gene expression. Similarly, in developmental biology, studies on zebrafish hair cell regeneration have utilized GSK-J2 to confirm that the inhibition of H3K27 demethylase activity by GSK-J1 impairs this regenerative process. medchemexpress.comnih.gov These examples underscore the importance of having a reliable negative control to dissect the specific roles of histone demethylases in diverse biological contexts, from immunity to development and disease. caymanchem.comsemanticscholar.org

Development of Highly Specific Chemical Probes

The development of GSK-J1 and its inactive control, GSK-J2, represents a landmark in the creation of highly specific chemical probes for studying epigenetic enzymes. thesgc.orgresearchgate.net A good chemical probe should have a potent and selective effect on its intended target, and an ideal probe set includes a structurally similar but biologically inactive control molecule. biorxiv.org GSK-J2 perfectly fits the role of this inactive control. nih.gov

The key structural difference between GSK-J1 and GSK-J2 lies in the orientation of a pyridine (B92270) ring, which is critical for the chelation of the iron (II) ion in the active site of KDM6 demethylases. researchgate.netresearchgate.net GSK-J1's structure allows for this crucial interaction, leading to potent inhibition, whereas GSK-J2's isomeric form prevents it, resulting in poor activity. medchemexpress.com This subtle but significant structural change provides a powerful tool for researchers to validate that the observed biological effects of GSK-J1 are indeed due to on-target enzyme inhibition. biorxiv.org The availability of these well-characterized probe pairs from resources like the Structural Genomics Consortium (SGC) has been pivotal for rigorous and reproducible epigenetic research. thesgc.orgthesgc.org

Integrative Omics Approaches in Epigenetic Studies

The application of GSK-J2 as a negative control is becoming increasingly important in the era of integrative omics. These studies combine genomics, transcriptomics, proteomics, and epigenomics to gain a comprehensive understanding of complex biological systems. cd-genomics.comox.ac.uk In such multi-layered analyses, it is crucial to distinguish specific epigenetic perturbations from non-specific cellular responses.

By treating cells with either the active inhibitor (GSK-J4) or the inactive control (GSK-J5, the cell-permeable version of GSK-J2), researchers can perform parallel omics profiling. cd-genomics.com Any changes in gene expression (transcriptomics) or protein levels (proteomics) that are observed with GSK-J4 but not with GSK-J5 can be more confidently linked to the inhibition of KDM6 demethylases. This approach helps to build more accurate models of how epigenetic modifications influence gene regulatory networks and cellular phenotypes. europa.eubiorxiv.org For example, an integrative analysis could reveal how KDM6 inhibition leads to changes in H3K27me3 levels at specific gene promoters (epigenomics), which in turn alters the expression of those genes (transcriptomics) and ultimately affects cellular pathways (proteomics). ox.ac.ukbiorxiv.org

Q & A

Q. What is the primary role of GSK-J2 (sodium salt) in epigenetic studies, and how does it differ from GSK-J1?

GSK-J2 is a structurally related but functionally distinct isomer of GSK-J1. While GSK-J1 selectively inhibits H3K27me3/me2 demethylases (JMJD3/KDM6B and UTX/KDM6A), GSK-J2 exhibits negligible activity (IC₅₀ >100 µM) and serves as a negative control to validate target specificity in enzymatic and cellular assays . Methodologically, researchers should include both compounds in parallel experiments to isolate JMJD3/KDM6B-dependent effects from off-target responses.

Q. What analytical techniques are recommended to confirm the identity and purity of GSK-J2 (sodium salt)?

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are critical for verifying chemical identity, while nuclear magnetic resonance (NMR) ensures structural integrity. Batch-specific certificates of analysis (COA) from suppliers should include purity data (>98%) and storage conditions (4–8°C) to prevent degradation .

Q. How is GSK-J2 synthesized, and what steps ensure reproducibility in salt preparation?

GSK-J2 is synthesized via a multi-step organic reaction, with sodium salt formation achieved through neutralization of the carboxylic acid precursor. Reproducibility requires strict control of stoichiometry, pH, and crystallization conditions. Post-synthesis, characterization via X-ray diffraction or thermal gravimetric analysis confirms crystalline structure and hydration status .

Advanced Research Questions

Q. How should researchers design experiments to address contradictory data in GSK-J2 selectivity profiles across assays?

Discrepancies in selectivity (e.g., AlphaScreen vs. cellular assays) may arise from assay-specific variables such as Fe²⁺ concentration, peptide substrate affinity, or 2-oxoglutarate (2-OG) levels. To resolve contradictions:

  • Replicate assays under identical buffer conditions (e.g., 50 µM Fe²⁺, 100 µM 2-OG).
  • Include orthogonal assays (e.g., histone modification Western blots) to confirm target engagement .
  • Compare results across multiple batches to rule out batch-to-batch variability .

Q. What methodological considerations are critical when using GSK-J2 in in vivo models?

GSK-J2’s poor cellular permeability necessitates pro-drug derivatives (e.g., GSK-J5) for in vivo studies. Researchers should:

  • Validate pro-drug conversion kinetics in target tissues via LC-MS/MS.
  • Monitor off-target effects using transcriptomic profiling (RNA-seq) to identify JMJD3/KDM6B-independent pathways.
  • Optimize dosing schedules based on pharmacokinetic (PK) data to maintain inhibitory thresholds .

Q. How can researchers leverage GSK-J2 to investigate non-canonical roles of JMJD3/KDM6B in disease models?

GSK-J2’s lack of enzymatic inhibition allows researchers to dissect scaffolding or protein-interaction functions of JMJD3/KDM6B. Strategies include:

  • Co-immunoprecipitation (Co-IP) studies to identify GSK-J2-bound complexes.
  • CRISPR/Cas9-mediated JMJD3/KDM6B knockout models paired with GSK-J2 treatment to isolate catalytic vs. structural roles.
  • Phenotypic screening in inflammation or cancer models to uncover demethylase-independent mechanisms .

Q. What steps should be taken when GSK-J2 exhibits unexpected bioactivity in cellular assays?

If GSK-J2 shows activity contrary to its role as a negative control:

  • Verify compound integrity via HPLC/MS to rule out degradation or contamination.
  • Test alternative negative controls (e.g., JMJD3/KDM6B siRNA) to confirm assay specificity.
  • Explore non-JMJD3 targets using proteome-wide affinity pulldowns or kinase inhibitor panels .

Methodological Best Practices

  • Storage & Handling : Aliquot GSK-J2 in anhydrous DMSO, store at -20°C for long-term stability, and avoid freeze-thaw cycles .
  • Dose Optimization : Perform dose-response curves (1–100 µM) in primary cells to identify non-cytotoxic concentrations .
  • Data Reporting : Include batch numbers, supplier details, and assay conditions (e.g., Fe²⁺/2-OG levels) in publications to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.